4-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound that features a unique combination of functional groups, including a dichlorophenyl group, a furan ring, and a cyclopenta[d]pyrimidin-2-one core
Preparation Methods
The synthesis of 4-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dichlorophenylmethylsulfanyl intermediate: This step involves the reaction of 3,4-dichlorobenzyl chloride with sodium thiomethoxide to form the corresponding sulfide.
Cyclopenta[d]pyrimidin-2-one core construction: The intermediate is then reacted with a suitable cyclopentadiene derivative under acidic conditions to form the cyclopenta[d]pyrimidin-2-one core.
Furan ring attachment: Finally, the furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the dichlorophenyl group or the furan ring using reducing agents like lithium aluminum hydride.
Substitution: The furan ring and the dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Research: The compound may be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 4-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the sulfanyl group could participate in redox reactions or form covalent bonds with target proteins. The furan ring and cyclopenta[d]pyrimidin-2-one core may contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 4-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one include:
4-[(3,4-dichlorophenyl)methylsulfanyl]-1-(thiophen-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one: This compound features a thiophene ring instead of a furan ring.
4-[(3,4-dichlorophenyl)methylsulfanyl]-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one: This compound has a pyridine ring in place of the furan ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S/c20-15-7-6-12(9-16(15)21)11-26-18-14-4-1-5-17(14)23(19(24)22-18)10-13-3-2-8-25-13/h2-3,6-9H,1,4-5,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNRPNCJDLTLJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC(=C(C=C3)Cl)Cl)CC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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